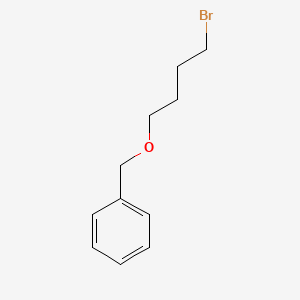

Benzyl 4-bromobutyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromobutoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRVGYAMRJVUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403129 | |

| Record name | Benzyl 4-bromobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60789-54-0 | |

| Record name | Benzyl 4-bromobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-Bromobutyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzyl 4-Bromobutyl Ether from 1,4-Butanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl 4-bromobutyl ether, a valuable bifunctional molecule often utilized as a linker in the development of novel therapeutics and as a key intermediate in various organic syntheses. The synthesis is typically achieved in a two-step process commencing from the readily available starting material, 1,4-butanediol. The first step involves a selective monobenzylation to yield 4-(benzyloxy)butan-1-ol, which is subsequently converted to the target compound, this compound, via bromination of the terminal hydroxyl group.

This document details the synthetic pathways, provides established experimental protocols, and presents key quantitative data to assist researchers in the successful execution of this synthesis.

Synthetic Strategy

The conversion of 1,4-butanediol to this compound is a sequential process involving two distinct chemical transformations:

-

Selective Monobenzylation of 1,4-Butanediol: This step is crucial for introducing the benzyl protecting group onto one of the two hydroxyl moieties of 1,4-butanediol. The most common and effective method for this transformation is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of one of the alcohol groups with a strong base, typically sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes a substitution reaction with benzyl bromide to form the desired 4-(benzyloxy)butan-1-ol. Careful control of stoichiometry is necessary to favor the mono-substituted product over the dibenzylated byproduct.

-

Bromination of 4-(Benzyloxy)butan-1-ol: The terminal hydroxyl group of the intermediate is then converted to a bromide. Several methods are available for the bromination of primary alcohols. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a mild and efficient method that proceeds via an Sₙ2 mechanism.[4] An alternative, also widely used, is the reaction with phosphorus tribromide (PBr₃).[5]

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Conditions for the Monobenzylation of 1,4-Butanediol

| Reagent/Parameter | Molar Equivalent/Value | Role/Condition |

| 1,4-Butanediol | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 2.0 | Base |

| Benzyl Bromide (BnBr) | 1.5 - 2.0 | Benzylating Agent |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Reaction Temperature | 0 °C to room temperature | Reaction Condition |

| Reaction Time | Monitored by TLC | Reaction Duration |

Table 2: Reagents and Conditions for the Bromination of 4-(Benzyloxy)butan-1-ol (Appel Reaction)

| Reagent/Parameter | Molar Equivalent/Value | Role/Condition |

| 4-(Benzyloxy)butan-1-ol | 1.0 | Starting Material |

| Triphenylphosphine (PPh₃) | 1.5 | Reagent |

| Carbon Tetrabromide (CBr₄) | 1.2 | Bromine Source |

| Dichloromethane (CH₂Cl₂) | - | Solvent |

| Reaction Temperature | 0 °C to room temperature | Reaction Condition |

| Reaction Time | 1 hour | Reaction Duration |

| Yield | ~96% (based on a similar primary alcohol) | Product Yield |

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)butan-1-ol via Williamson Ether Synthesis[7]

Materials:

-

1,4-Butanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Dry N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve the starting material (1.0 equivalent) in dry DMF (5–10 mL/mmol).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.0 equivalents) portion-wise to the stirred solution.

-

To this mixture, add benzyl bromide (1.5–2.0 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of water.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure 4-(benzyloxy)butan-1-ol.

Step 2: Synthesis of this compound via Appel Reaction[4]

Materials:

-

4-(Benzyloxy)butan-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-(benzyloxy)butan-1-ol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve triphenylphosphine (1.5 equivalents) in dichloromethane.

-

Add the triphenylphosphine solution dropwise to the cooled mixture of the alcohol and carbon tetrabromide.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a colorless liquid.

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of this compound.

References

Benzyl 4-bromobutyl ether chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-bromobutyl ether is a bifunctional organic molecule featuring a benzyl ether moiety and a primary alkyl bromide. This distinct combination of functional groups renders it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for applications in medicinal chemistry and materials science. The benzyl group can function as a protecting group for the ether oxygen, which can be removed under specific conditions, while the bromo-butyl chain provides a reactive center for nucleophilic substitution and the formation of organometallic reagents. This guide offers a detailed overview of its chemical properties, reactivity, and key experimental methodologies.

Chemical Properties

The fundamental physicochemical properties of this compound are crucial for its appropriate handling, purification, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol [1] |

| Appearance | Colorless to Almost colorless clear liquid[2] |

| Boiling Point | 103-105 °C at 0.3 mmHg[1] |

| 115 °C at 0.4 mmHg[2] | |

| Density | 1.275 g/mL at 25 °C[1] |

| 1.28 g/mL at 20 °C[2] | |

| Refractive Index (n₂₀/D) | 1.529[1] |

| 1.53[2] | |

| CAS Number | 60789-54-0[1][2] |

| SMILES String | BrCCCCOCc1ccccc1[1] |

| InChI Key | ZQRVGYAMRJVUAK-UHFFFAOYSA-N[1] |

Reactivity

The chemical behavior of this compound is dictated by the two primary functional groups present in its structure: the alkyl bromide and the benzyl ether.

Nucleophilic Substitution at the Butyl Chain

The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[3][4][5] This reactivity allows for the facile introduction of a diverse array of functional groups.

Common nucleophiles that can be employed include:

-

Azides (N₃⁻): To synthesize azido compounds, which are valuable precursors to primary amines.

-

Cyanides (CN⁻): For the preparation of nitriles, which can be subsequently hydrolyzed to carboxylic acids.

-

Amines (RNH₂, R₂NH): To form secondary or tertiary amines.

-

Thiolates (RS⁻): To generate thioethers.

-

Alkoxides (RO⁻): To create a different ether linkage.

-

Carboxylates (RCOO⁻): To produce esters.

The general reaction can be depicted as:

C₆H₅CH₂O(CH₂)₄Br + Nu⁻ → C₆H₅CH₂O(CH₂)₄Nu + Br⁻

Grignard Reagent Formation

The alkyl bromide functionality can react with magnesium metal in an anhydrous ethereal solvent to form a Grignard reagent.[4] This organometallic intermediate is a potent carbon-based nucleophile and is widely used in the formation of new carbon-carbon bonds through reactions with various electrophiles, including aldehydes, ketones, and esters.

C₆H₅CH₂O(CH₂)₄Br + Mg → C₆H₅CH₂O(CH₂)₄MgBr

Reactions of the Benzyl Ether Group

The benzyl ether group is generally a stable functionality, making it a suitable protecting group for alcohols.[6] It can be cleaved under specific reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C), to regenerate the primary alcohol.[6] This deprotection strategy is a cornerstone in multi-step organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the well-established Williamson ether synthesis, a robust method for preparing ethers.[7][8]

Materials:

-

Benzyl alcohol

-

1,4-Dibromobutane

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base (e.g., potassium hydroxide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol to a flame-dried round-bottom flask containing anhydrous THF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Carefully add sodium hydride portion-wise to the solution. The ensuing reaction generates hydrogen gas, so ensure the setup is properly vented.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure the complete formation of the sodium benzylate.

-

In a separate flask, dissolve a molar excess of 1,4-dibromobutane in anhydrous THF.

-

Slowly add the 1,4-dibromobutane solution to the flask containing the sodium benzylate at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the quenched reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol provides a method for the synthesis of benzyl 4-azidobutyl ether, a useful intermediate for further functionalization, and is based on standard procedures for nucleophilic substitution with azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in DMSO.

-

Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating can be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, carefully pour the reaction mixture into water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash them thoroughly with water and then with brine to remove any residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude benzyl 4-azidobutyl ether, which can be further purified if necessary.

Protocol 3: Formation of a Grignard Reagent

This protocol outlines the general steps for the preparation of a Grignard reagent from this compound.[4] This procedure must be conducted with extreme caution, as Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be maintained under a strictly inert atmosphere.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

Procedure:

-

Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Place the magnesium turnings in the reaction flask.

-

Add a single crystal of iodine to the flask.

-

Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ether solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.

-

Once the reaction has commenced, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the majority of the magnesium has been consumed.

-

The resulting Grignard reagent, benzyl 4-(bromomagnesio)butyl ether, is then ready for use in subsequent reactions with a suitable electrophile.

Visualizations

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

Benzyl 4-bromobutyl ether CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-bromobutyl ether, a bifunctional organic compound valuable in synthetic organic chemistry, particularly in the construction of more complex molecules. This document outlines its physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a visualization of the synthetic pathway.

Core Data: Physical Constants

A summary of the key physical and chemical properties of this compound is presented in Table 1. These constants are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 60789-54-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BrO | [1] |

| Molecular Weight | 243.14 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 103-105 °C at 0.3 mmHg | [1] |

| Density | 1.275 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.529 | [1] |

| Synonyms | 4-Benzyloxybutyl Bromide, (4-Bromobutoxymethyl)benzene | [2] |

Synthetic Protocol: Williamson Ether Synthesis

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[2][4] In this proposed protocol, sodium benzoxide is reacted with an excess of 1,4-dibromobutane. The use of a phase transfer catalyst can improve the reaction efficiency.

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

1,4-Dibromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Tetrabutylammonium iodide (TBAI) (optional, as a phase transfer catalyst)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 equivalent) in anhydrous THF. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). The mixture is then stirred at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.

-

Etherification: To the freshly prepared sodium benzoxide solution, add 1,4-dibromobutane (3.0-5.0 equivalents). The large excess of the dibromide is used to minimize the formation of the bis-ether byproduct. If a phase transfer catalyst is used, add tetrabutylammonium iodide (0.1 equivalents) at this stage.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The organic layer is washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Reaction Visualization

The following diagram illustrates the Williamson ether synthesis pathway for the formation of this compound from benzyl alcohol and 1,4-dibromobutane.

Caption: Williamson Ether Synthesis of this compound.

References

Spectroscopic Characterization of Benzyl 4-bromobutyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl 4-bromobutyl ether is a bifunctional organic molecule containing a benzyl ether moiety and a primary alkyl bromide. This structure makes it a versatile building block in organic synthesis, potentially for the introduction of a benzyloxybutyl group in the development of new chemical entities. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, alongside standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally related compounds such as benzyl ether, butyl bromide, and other alkoxy bromides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H |

| ~ 4.50 | Singlet | 2H | Ph-CH₂ -O |

| ~ 3.50 | Triplet | 2H | O-CH₂ -CH₂ |

| ~ 3.45 | Triplet | 2H | CH₂-CH₂ -Br |

| ~ 1.95 | Quintet | 2H | O-CH₂-CH₂ -CH₂ |

| ~ 1.80 | Quintet | 2H | CH₂-CH₂ -CH₂-Br |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.5 | Quaternary Ar-C |

| ~ 128.4 | Ar-C H |

| ~ 127.7 | Ar-C H |

| ~ 127.5 | Ar-C H |

| ~ 73.0 | Ph-C H₂-O |

| ~ 70.0 | O-C H₂-CH₂ |

| ~ 33.5 | C H₂-Br |

| ~ 30.0 | O-CH₂-C H₂-CH₂ |

| ~ 28.0 | CH₂-C H₂-CH₂-Br |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| 1495, 1450 | Medium | Aromatic C=C Bending |

| 1100 | Strong | C-O-C Ether Stretch |

| 690 - 550 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 242 and 244 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. The base peak is predicted to be at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Other significant fragments would likely arise from cleavage of the ether bond and loss of the bromobutyl chain.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 242/244 | [M]⁺ Molecular Ion |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 135/137 | [Br(CH₂)₄]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The prepared sample solution is transferred to a 5 mm NMR tube. The spectrometer is typically a 300 MHz or higher field instrument.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

-

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates or the empty ATR crystal is recorded first.

-

Data Acquisition: The sample is placed in the IR beam path. Typically, 16-32 scans are collected and averaged with a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

-

Data Acquisition:

-

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

-

ESI-MS: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the mass analyzer.

-

Workflow and Data Integration

The structural elucidation of an organic compound is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

Conclusion

While experimental spectra for this compound are not widely disseminated, a robust prediction of its spectroscopic characteristics can be made through the analysis of related structures. This technical guide provides researchers with a foundational dataset of expected NMR, IR, and MS values, which can be used as a reference for the verification of synthesized material. The detailed experimental protocols also offer a clear path for the acquisition and confirmation of this data in a laboratory setting. The combination of predictive data and practical methodology presented herein aims to facilitate the research and development activities involving this versatile chemical compound.

The Versatility of Benzyl 4-bromobutyl Ether: A Technical Review of its Applications in Synthetic Chemistry

For Immediate Release

Benzyl 4-bromobutyl ether has emerged as a versatile bifunctional reagent in organic synthesis, serving as a key building block in the development of a range of biologically active molecules. Its unique structure, incorporating a stable benzyl ether protecting group and a reactive butyl bromide chain, allows for its strategic introduction into complex molecular scaffolds. This technical guide provides an in-depth review of its applications, focusing on its role in the synthesis of novel therapeutic agents, supported by detailed experimental protocols and quantitative data.

Core Applications in Medicinal Chemistry

This compound is primarily utilized as a linker and an alkylating agent in the synthesis of heterocyclic compounds and other complex organic molecules. Its applications span various therapeutic areas, including the development of receptor antagonists and enzyme inhibitors.

Synthesis of Pyrazole Derivatives

In the pursuit of novel therapeutic agents, this compound has been employed in the synthesis of substituted pyrazole derivatives. These compounds are of significant interest in drug discovery due to their broad spectrum of biological activities.

Experimental Protocol: Synthesis of a Pyrazole Intermediate

A key step in the synthesis of certain pyrazole-based compounds involves the alkylation of a pyrazole precursor with this compound. The following protocol outlines a representative procedure:

Reaction Scheme:

An In-depth Technical Guide to the Structure and Application of Benzyl 4-bromobutyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-bromobutyl ether, a bifunctional molecule of significant interest in synthetic chemistry and drug development. The document details its chemical structure, physicochemical properties, and a plausible experimental protocol for its synthesis via the Williamson ether synthesis. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, are presented to aid in its characterization. A key application of this molecule as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) is highlighted, complete with a logical workflow for its integration into these novel therapeutic agents.

Chemical Structure and Properties

This compound, with the CAS Number 60789-54-0, is a chemical compound featuring a benzyl group and a bromobutyl group connected by an ether linkage.[1] This structure imparts bifunctional reactivity, with the bromine atom serving as a leaving group for nucleophilic substitution and the benzyl group offering potential for various chemical modifications or interactions. Its synonyms include 4-Benzyloxybutyl Bromide and (4-Bromobutoxymethyl)benzene.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅BrO | |

| Molecular Weight | 243.14 g/mol | |

| Appearance | Colorless to Almost colorless clear liquid | |

| Boiling Point | 103-105 °C at 0.3 mmHg | |

| Density | 1.275 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.529 | |

| SMILES | BrCCCCOCc1ccccc1 | |

| InChI | 1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

Experimental Protocols: Synthesis

The most common and logical method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 4-bromo-1-butanol would react with benzyl bromide.

Plausible Synthesis Protocol: Williamson Ether Synthesis

Materials:

-

4-bromo-1-butanol

-

Benzyl bromide

-

Sodium hydride (NaH) or another suitable base (e.g., KOH)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or diethyl ether for extraction

-

Hexane and Ethyl acetate for column chromatography

Procedure:

-

To a solution of 4-bromo-1-butanol (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases, to form the sodium alkoxide.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[4] The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a colorless oil.

Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-Ar (aromatic) | 7.25-7.40 | multiplet | 5H |

| H-benzyl (CH₂) | 4.50 | singlet | 2H |

| H-α (CH₂-O) | 3.50 | triplet | 2H |

| H-δ (CH₂-Br) | 3.42 | triplet | 2H |

| H-β (CH₂) | 1.95 | quintet | 2H |

| H-γ (CH₂) | 1.80 | quintet | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Ar (quaternary) | 138.5 |

| C-Ar (CH) | 128.4 |

| C-Ar (CH) | 127.7 |

| C-Ar (CH) | 127.5 |

| C-benzyl (CH₂) | 72.9 |

| C-α (CH₂-O) | 69.8 |

| C-δ (CH₂-Br) | 33.7 |

| C-γ (CH₂) | 30.5 |

| C-β (CH₂) | 29.5 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

-

m/z 242/244 [M]⁺: Molecular ion.

-

m/z 91: Tropylium ion (C₇H₇⁺), a very common and stable fragment for benzyl-containing compounds, resulting from the cleavage of the C-O bond. This is often the base peak.

-

m/z 135/137: Fragment corresponding to the loss of the benzyl group (C₇H₇).

-

m/z 151/153: Fragment resulting from the loss of a bromine radical.

-

m/z 107: Fragment corresponding to C₇H₇O⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3030-3080 | C-H stretch (aromatic) | Medium |

| 2850-2960 | C-H stretch (aliphatic) | Strong |

| 1450, 1495 | C=C stretch (aromatic ring) | Medium |

| 1050-1150 | C-O-C stretch (ether) | Strong |

| 690-770 | C-H bend (aromatic, out-of-plane) | Strong |

| 500-600 | C-Br stretch | Medium |

Application in Drug Development: A Linker for PROTACs

The bifunctional nature of this compound makes it an attractive building block in medicinal chemistry, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] They consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[5]

A structurally related compound, Benzyl (4-bromobutyl)carbamate, is commercially available and marketed as a PROTAC linker, underscoring the utility of the benzyl-butoxy scaffold in this application.[5] The ether linkage in this compound provides more flexibility compared to the carbamate, which could be advantageous in optimizing the geometry of the ternary complex for certain POI-E3 ligase pairs.

Below is a logical workflow illustrating how this compound could be utilized in the synthesis of a PROTAC.

In this workflow, the bromine atom of this compound is first displaced by a nucleophilic group on the "warhead" (a molecule that binds to the protein of interest). The resulting intermediate, now containing the warhead and the linker, can then be further modified. For instance, the benzyl group could be deprotected (if it was used as a protecting group) to reveal a reactive site for conjugation with the E3 ligase ligand. Alternatively, the other end of the linker could be functionalized to react with the E3 ligase ligand, completing the synthesis of the PROTAC molecule.

Conclusion

This compound is a versatile synthetic building block with significant potential, particularly in the field of drug discovery. Its straightforward synthesis, predictable spectroscopic characteristics, and ideal structure as a flexible linker for PROTACs make it a valuable tool for researchers and scientists. This guide provides the foundational knowledge required for the effective utilization of this compound in the development of novel therapeutics. Further research into its application in specific PROTACs and other drug delivery systems is warranted to fully explore its potential.

References

An In-Depth Technical Guide to the Safe Handling of Benzyl 4-bromobutyl ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling instructions for Benzyl 4-bromobutyl ether (CAS No. 60789-54-0). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling, storage, and in the event of a spill.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 103-105 °C at 0.3 mmHg |

| Density | 1.275 g/mL at 25 °C |

| Refractive Index | n20/D 1.529 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Solubility | Insoluble in water. |

Toxicological Information

-

Acute Toxicity: While specific data is unavailable, the compound is known to cause skin, eye, and respiratory irritation upon contact or inhalation.[1]

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.

-

Target Organs: Respiratory system.[1]

Given the lack of specific toxicity data, it is imperative to handle this compound with a high degree of caution and to prevent all routes of exposure.

Experimental Protocol: Representative Williamson Ether Synthesis

Disclaimer: A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. The following is a representative procedure for a Williamson ether synthesis, which is a common method for preparing ethers. This protocol should be adapted and optimized by qualified personnel.

Objective: To synthesize an ether from an alcohol and an alkyl halide.

Materials:

-

Alcohol (e.g., 4-bromobutanol)

-

Sodium hydride (NaH) as a strong base

-

Benzyl bromide as the alkyl halide

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from procurement to disposal.

References

Commercial availability and suppliers of Benzyl 4-bromobutyl ether

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on the commercial availability, synthesis, and potential applications of Benzyl 4-bromobutyl ether. This versatile reagent serves as a key building block in various synthetic pathways, particularly in the construction of complex molecular architectures.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers. The typical purity offered is around 90% or higher. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | This compound | 60789-54-0 | 90% | Linear Formula: C₆H₅CH₂O(CH₂)₄Br.[1] |

| TCI America | This compound | 60789-54-0 | >96.0% (GC) | Also known as 4-Benzyloxybutyl Bromide. |

| Echemi | This compound | 60789-54-0 | Varies | Offers services from sample to commercial scale.[2] |

| Angene | This compound | 60789-54-0 | Varies | Catalog Number: AG00373L. |

| Fisher Scientific | This compound | 60789-54-0 | 96.0+% | Supplied by TCI America. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of benzyl alcohol (sodium benzoxide) reacts with 1,4-dibromobutane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

1,4-Dibromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

-

Formation of the Alkoxide: To a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 1,4-dibromobutane (3.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Williamson Ether Synthesis of this compound.

Applications in Research and Development

This compound is a valuable bifunctional molecule, possessing both a benzyl ether protecting group and a reactive alkyl bromide. This structure makes it a useful intermediate in the synthesis of more complex molecules.

One notable application is in the synthesis of monodisperse oligo(tetrahydrofuran)s (oligo(THF)) . These oligomers can be used to form supramolecular network structures, which are of interest in materials science and drug delivery.

Caption: Workflow for the synthesis of oligo(THF) using this compound.

While direct involvement in specific signaling pathways is not prominently documented in publicly available literature, the ability to introduce a benzyloxybutyl moiety makes this compound a potentially useful tool for medicinal chemists. The benzyl group can be readily removed by hydrogenolysis, revealing a primary alcohol for further functionalization or a hydroxyl group that may be crucial for biological activity in a drug candidate. The butyl chain provides a flexible spacer, which can be advantageous in optimizing ligand-receptor interactions.

For professionals in drug development, this compound can be employed in the synthesis of:

-

Linkers for Antibody-Drug Conjugates (ADCs): The alkyl bromide can be used to attach to a cytotoxic payload, while the benzyl ether, after deprotection, can be functionalized for conjugation to an antibody.

-

PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of this molecule allows for its incorporation into the linker unit of a PROTAC, connecting a protein-of-interest binder and an E3 ligase binder.

-

Scaffolds for Small Molecule Libraries: It can serve as a starting point for the generation of diverse chemical libraries for high-throughput screening.

References

Methodological & Application

Application Notes and Protocols: Benzyl 4-bromobutyl ether in the Synthesis of Oligo(THF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligo(tetrahydrofuran), also known as polytetrahydrofuran (PTHF), is a versatile polyether diol widely utilized as a soft segment in the synthesis of various copolymers, including polyurethanes, polyesters, and polyamides. The properties of these copolymers are highly dependent on the molecular weight and functionality of the oligo(THF) precursor. Cationic ring-opening polymerization (CROP) of tetrahydrofuran is the primary method for producing oligo(THF). This process can be initiated by a variety of electrophilic species, allowing for the introduction of specific end-groups to the polymer chain.

This document provides detailed application notes and protocols for the synthesis of oligo(THF) using benzyl 4-bromobutyl ether as a functional initiator. This initiator allows for the incorporation of a benzyl ether moiety at one end of the polymer chain and a terminal bromide at the other, which can be further functionalized. While direct literature on the use of this compound in THF polymerization is scarce, the principles of CROP using alkyl halide initiators are well-established. This protocol is based on analogous systems, particularly the use of alkyl bromides in the presence of a halide-abstracting agent to initiate the living cationic polymerization of THF.

Principle of the Method

The synthesis of oligo(THF) using this compound proceeds via a cationic ring-opening polymerization mechanism. The key steps are:

-

Initiation: In the presence of a halide-abstracting agent, such as a silver salt with a non-nucleophilic counter-anion (e.g., AgSbF₆), the bromide is abstracted from this compound. This generates a carbocation that acts as the initiator for the polymerization.

-

Propagation: The initial carbocation attacks the oxygen atom of a THF monomer, forming a tertiary oxonium ion. This active species is then attacked by another THF monomer, leading to the ring-opening of the activated monomer and the propagation of the polymer chain. This process repeats, leading to the formation of the oligo(THF) chain.

-

Termination: The polymerization can be terminated by the addition of a nucleophilic quenching agent, such as methanol or water. This results in a hydroxyl-terminated oligo(THF) at the propagating end. The other end of the polymer chain retains the benzyl ether group from the initiator.

This method allows for the synthesis of oligo(THF) with a well-defined molecular weight and a narrow molecular weight distribution, characteristic of a living polymerization process.

Experimental Protocols

Materials:

-

Tetrahydrofuran (THF), anhydrous, inhibitor-free

-

This compound

-

Silver hexafluoroantimonate (AgSbF₆)

-

Dichloromethane (DCM), anhydrous

-

Methanol, anhydrous

-

Argon or Nitrogen gas, high purity

-

Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)

Protocol 1: Synthesis of Benzyl Ether-Terminated Oligo(THF)

This protocol is adapted from established procedures for the cationic ring-opening polymerization of THF initiated by alkyl halides.

-

Preparation:

-

All glassware should be rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

-

Anhydrous THF and DCM should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM) under an inert atmosphere.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve this compound in anhydrous DCM.

-

In a separate Schlenk flask, prepare a solution of silver hexafluoroantimonate (AgSbF₆) in anhydrous DCM. Caution: Silver salts are light-sensitive and should be handled in the dark or under amber light.

-

-

Initiation and Polymerization:

-

Cool the solution of this compound to the desired reaction temperature (e.g., 0 °C or -20 °C) in a suitable cooling bath.

-

Slowly add the AgSbF₆ solution to the this compound solution via a cannula under vigorous stirring. A precipitate of AgBr will form immediately.

-

To this mixture, add the desired amount of freshly distilled, anhydrous THF via a gas-tight syringe. The amount of THF will determine the target molecular weight of the oligo(THF).

-

Allow the reaction to proceed at the chosen temperature for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).

-

-

Termination:

-

Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of pre-cooled anhydrous methanol.

-

Stir the reaction mixture for an additional 30 minutes at the reaction temperature.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated AgBr.

-

Concentrate the filtrate under reduced pressure to remove the majority of the solvent and unreacted THF.

-

Precipitate the resulting viscous liquid or solid oligo(THF) by adding it dropwise to a large volume of cold methanol or water with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM or THF) and re-precipitate to further purify it.

-

Dry the final product under vacuum to a constant weight.

-

Characterization:

The resulting benzyl ether-terminated oligo(THF) can be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure, including the presence of the benzyl ether end-group and the oligo(THF) backbone.

-

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

Data Presentation

The following tables provide representative quantitative data for the synthesis of oligo(THF) using an alkyl halide initiator system. These values are based on analogous polymerizations and should be considered as a starting point for optimization with this compound.

Table 1: Reaction Conditions for Oligo(THF) Synthesis

| Entry | Initiator | Co-initiator | [Monomer]₀ (M) | [Initiator]₀ (mM) | [Co-initiator]₀ (mM) | Temperature (°C) | Time (h) |

| 1 | Benzyl Bromide | AgSbF₆ | 5.0 | 50 | 50 | 0 | 4 |

| 2 | Benzyl Bromide | AgSbF₆ | 5.0 | 25 | 25 | 0 | 8 |

| 3 | Benzyl Bromide | AgSbF₆ | 7.5 | 50 | 50 | -20 | 12 |

| 4 | Benzyl Bromide | AgSbF₆ | 7.5 | 25 | 25 | -20 | 24 |

Table 2: Characterization Data of Resulting Oligo(THF)

| Entry | Monomer Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 85 | 7,500 | 1.15 |

| 2 | 92 | 14,800 | 1.12 |

| 3 | 88 | 11,200 | 1.20 |

| 4 | 95 | 22,500 | 1.18 |

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of Oligo(THF)

Caption: Reaction scheme for the synthesis of benzyl ether-terminated oligo(THF).

Diagram 2: Experimental Workflow

Caption: Experimental workflow for oligo(THF) synthesis and characterization.

Discussion and Applications

The use of this compound as an initiator for the CROP of THF provides a straightforward method for producing oligo(THF) with a benzyl ether end-group. This functionality can be advantageous in several applications:

-

Drug Delivery: The benzyl group can serve as a hydrophobic moiety in amphiphilic block copolymers, which can self-assemble into micelles for the encapsulation and delivery of hydrophobic drugs.

-

Biomaterials: The benzyl group can be a useful protecting group for a terminal hydroxyl function, or it can be further modified to attach bioactive molecules.

-

Polymer Synthesis: The resulting oligo(THF) is a macroinitiator with a terminal bromide that can be used in subsequent polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), to synthesize block copolymers.

The living nature of this polymerization allows for precise control over the molecular weight of the oligo(THF) segment by adjusting the monomer-to-initiator ratio. This is crucial for tailoring the properties of the final materials.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling volatile and flammable solvents like THF and DCM.

-

Silver hexafluoroantimonate (AgSbF₆) is corrosive and light-sensitive. Handle with care and protect from light.

-

Reactions under inert atmosphere require proper training and handling of Schlenk line techniques.

By following these protocols and considering the safety precautions, researchers can successfully synthesize benzyl ether-terminated oligo(THF) for a variety of applications in materials science and drug development.

Application Notes and Protocols: Williamson Ether Synthesis with Benzyl 4-bromobutyl ether and Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] This application note provides a detailed overview and experimental protocols for the synthesis of aryl ethers using Benzyl 4-bromobutyl ether as the alkylating agent and various substituted phenols as the nucleophilic precursors.

The resulting products, aryl 4-(benzyloxy)butyl ethers, are valuable intermediates in medicinal chemistry and materials science.[3] The benzyloxy group can serve as a protecting group that can be removed under hydrogenolysis conditions, while the aryl ether linkage is a common motif in many biologically active molecules and functional materials.[3] Understanding the reaction scope, optimizing conditions, and following robust protocols are critical for achieving high yields and purity.

General Reaction Scheme:

Data Presentation: Reaction Yields

While specific data for the reaction of this compound with a wide range of phenols is not extensively documented in a single study, the following table presents representative yields for a closely related Williamson ether synthesis: the reaction of various substituted phenols with 1-bromobutane. This data illustrates the expected influence of substituents on the phenol's nucleophilicity and, consequently, the reaction yield. Generally, phenols with electron-donating groups (EDGs) are more reactive, while those with strong electron-withdrawing groups (EWGs) are less reactive but more acidic.

| Phenol Derivative | Substituent Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenol | Electron-Donating (EDG) | K₂CO₃ | Acetone | Reflux | 12 | ~90% |

| Phenol | Neutral | K₂CO₃ | Acetone | Reflux | 16 | ~85% |

| 4-Chlorophenol | Electron-Withdrawing (EWG) | K₂CO₃ | DMF | 80 | 18 | ~80% |

| 4-Nitrophenol | Strong EWG | Cs₂CO₃ | DMF | 70 | 12 | ~92% |

| 2,4-Dichlorophenol | Strong EWG / Steric Hindrance | K₂CO₃ | DMF | 90 | 24 | ~75% |

Note: The data presented is compiled from typical, analogous Williamson ether synthesis procedures. Actual yields with this compound may vary and require optimization.

Experimental Protocols

This section provides a general, robust protocol for the synthesis of an aryl 4-(benzyloxy)butyl ether from a generic phenol and this compound.

Materials and Reagents

-

Substituted Phenol (1.0 eq.)

-

This compound (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

-

Cesium Carbonate (Cs₂CO₃) (for less reactive phenols)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and chamber

General Synthesis Protocol

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF) or acetone (approx. 0.2-0.5 M concentration relative to the phenol).

-

Base Addition: Add anhydrous potassium carbonate (2.0 - 3.0 eq.) to the stirred solution. For phenols with low acidity (high pKa), a stronger base like sodium hydride (NaH) may be cautiously used in an anhydrous solvent like THF.

-

Phenoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the phenol and formation of the potassium phenoxide salt.

-

Alkyl Halide Addition: Add this compound (1.1 eq.) to the reaction mixture dropwise via a syringe.

-

Reaction: Heat the mixture to 70-90°C and allow it to react for 12-24 hours. The reaction progress should be monitored by TLC by observing the consumption of the starting phenol.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid base and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and brine (1x) to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure aryl 4-(benzyloxy)butyl ether.

-

Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Reaction Mechanism

The Williamson ether synthesis proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. The first step involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom attached to the bromine on this compound, displacing the bromide leaving group in a single, concerted step.

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of aryl 4-(benzyloxy)butyl ethers.

Caption: Step-by-step workflow for synthesis and purification.

Reaction Optimization Strategy

The success of the Williamson ether synthesis is dependent on several key factors. This diagram illustrates the logical relationships between these factors for researchers aiming to optimize the reaction.

Caption: Interrelated factors for optimizing the synthesis.

References

Application Notes and Protocols: Benzyl 4-bromobutyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-bromobutyl ether is a bifunctional reagent utilized in organic synthesis primarily as an alkylating agent to introduce a benzyloxybutyl moiety onto a variety of nucleophiles. This reagent is particularly useful in multi-step syntheses where a four-carbon linker is required and the terminal hydroxyl group needs to be temporarily masked. The benzyl group serves as a robust protecting group for the primary alcohol, stable to a range of reaction conditions, and can be selectively removed at a later synthetic stage to reveal the free hydroxyl group. This document provides detailed application notes and protocols for the use of this compound.

Core Application: A Two-Stage Protecting and Linking Strategy

The primary application of this compound is not as a simple protecting group for an existing alcohol, but rather as a building block that introduces a protected four-carbon chain. The workflow involves two key stages:

-

Alkylation: The bromo-functionalized end of this compound reacts with a nucleophile (e.g., an alcohol, phenol, amine, or thiol) via nucleophilic substitution to form a new carbon-nucleophile bond. This step incorporates the benzyloxybutyl group into the target molecule.

-

Deprotection: The benzyl ether at the other end of the introduced chain can be cleaved, typically under reductive conditions, to deprotect the primary alcohol.

This strategy allows for the extension of a molecule by a four-carbon chain with a terminal hydroxyl group that is revealed upon deprotection.

Experimental Protocols

Protocol 1: Alkylation of a Nucleophile with this compound

This protocol describes a general procedure for the Williamson ether synthesis using an alcohol as the nucleophile and this compound as the alkylating agent.

Materials:

-

Alcohol (substrate)

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or a milder base such as potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Anhydrous diethyl ether or ethyl acetate for workup

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzyloxybutyl ether derivative.

Protocol 2: Deprotection of the Benzyl Ether via Catalytic Hydrogenolysis

This protocol outlines the cleavage of the benzyl ether to unmask the primary alcohol using catalytic hydrogenation.

Materials:

-

Benzyloxybutyl-functionalized substrate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

-

Dissolve the benzyl-protected substrate (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or at a slightly positive pressure) at room temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

-

If necessary, purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the alkylation and deprotection steps. Note that the data is representative of general Williamson ether synthesis and benzyl ether deprotection, and optimal conditions for specific substrates may vary.

Table 1: Representative Conditions for Alkylation of Alcohols with Bromoalkanes

| Nucleophile (ROH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH | DMF | 0 to RT | 12-18 | 85-95 |

| Secondary Alcohol | NaH | DMF/THF | 0 to RT | 18-24 | 70-90 |

| Phenol | K₂CO₃ | Acetone/MeCN | Reflux | 6-12 | 90-98 |

| Phenol | Cs₂CO₃ | DMF | RT | 4-8 | 92-99 |

Table 2: Common Conditions for Benzyl Ether Deprotection

| Method | Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Catalytic Hydrogenolysis | H₂ (1 atm) | 10% Pd/C | MeOH, EtOH, EtOAc | RT | 2-24 h | 90-100 |

| Transfer Hydrogenolysis | Ammonium formate | 10% Pd/C | MeOH | Reflux | 1-4 h | 85-95 |

| Dissolving Metal Reduction | Na, NH₃ (l) | None | THF | -78 °C | 1-2 h | 80-95 |

| Lewis Acid Cleavage | BCl₃ | None | CH₂Cl₂ | -78 °C to 0 °C | 1-3 h | 75-90 |

Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic workflow using this compound.

Diagram 2: Logical Relationship in Drug Development

Caption: Role of the linker in medicinal chemistry.

Diagram 3: Signaling Pathway Analogy (Conceptual)

Caption: Conceptual synthetic pathway.

Stability and Compatibility

The benzyloxybutyl group is stable under a wide range of conditions, including:

-

Basic conditions: Stable to most non-nucleophilic bases such as metal hydroxides, carbonates, and amines.

-

Acidic conditions: Generally stable to mild acidic conditions. Strong acids may cause cleavage.

-

Oxidizing and Reducing Agents: Stable to many common oxidizing agents (e.g., PCC, PDC, Swern, Dess-Martin) and reducing agents (e.g., NaBH₄, LiAlH₄) that do not affect the benzyl C-O bond.

Care should be taken with reactions that are incompatible with benzyl ethers, such as certain strong Lewis acids or dissolving metal reductions if deprotection is not desired.

Conclusion

This compound is a valuable bifunctional reagent for the introduction of a protected four-carbon linker in organic synthesis. Its utility in providing a stable, masked hydroxyl group that can be deprotected under mild reductive conditions makes it a useful tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and data provided herein serve as a guide for the effective application of this versatile building block.

Application Notes and Protocols: Nucleophilic Substitution Reactions on Benzyl 4-bromobutyl ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for nucleophilic substitution on Benzyl 4-bromobutyl ether. This versatile substrate is a valuable building block in organic synthesis, allowing for the introduction of a benzyloxybutyl moiety into a wide range of molecules. The following sections detail common nucleophilic substitution reactions, including cyanations, azido substitutions, and halogen exchange reactions.

General Reaction Scheme

Nucleophilic substitution reactions on this compound proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic ether moiety is relatively stable under these conditions, while the primary alkyl bromide is susceptible to attack by various nucleophiles.

Diagram of the general reaction pathway for nucleophilic substitution on this compound.

Synthetic pathways from this compound.

Step-by--Step Guide to the Deprotection of a Benzyl Ether: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability under a range of reaction conditions, and susceptibility to cleavage under specific, relatively mild conditions.[1] This document provides detailed protocols and comparative data for the most common methods of benzyl ether deprotection, including catalytic hydrogenation, oxidative cleavage, and acid-catalyzed cleavage.

Deprotection Methods Overview

The choice of deprotection method is critical and depends on the overall synthetic strategy, particularly the presence of other functional groups within the molecule. The three primary strategies for benzyl ether cleavage are:

-

Catalytic Hydrogenation: A common and often "clean" method involving the hydrogenolysis of the C-O bond. This can be achieved with hydrogen gas or through catalytic transfer hydrogenation using a hydrogen donor.[2]

-

Oxidative Cleavage: This method is advantageous when hydrogenation-sensitive functional groups, such as alkenes or alkynes, are present.[3][4]

-

Acid-Catalyzed Cleavage: Strong Lewis or Brønsted acids can effect the cleavage of benzyl ethers, a method suitable for acid-stable substrates.[5][6]

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Catalytic Hydrogenation

This is one of the most frequently employed methods for benzyl ether deprotection due to its mild conditions and high efficiency.[1] The reaction involves the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source.

General Reaction Scheme:

Experimental Protocols

Protocol 1: Hydrogenolysis using Hydrogen Gas

Materials:

-

Benzyl-protected alcohol

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc))

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Magnetic stir bar and flask

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-